molecular formula C26H24D5NO2 B602734 (Z)-4-Hydroxy Tamoxifen-d5 CAS No. 164365-20-2

(Z)-4-Hydroxy Tamoxifen-d5

Cat. No.: B602734
CAS No.: 164365-20-2
M. Wt: 392.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-Hydroxy Tamoxifen-d5 is a deuterium-labeled derivative of Tamoxifen, a selective estrogen receptor modulator (SERM). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Tamoxifen. The deuterium labeling allows for more precise tracking and analysis in various biological systems .

Mechanism of Action

Target of Action

(Z)-4-Hydroxy Tamoxifen-d5, also known as 4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, primarily targets the Estrogen Receptor (ER) . The ER is a nuclear receptor that is activated by the hormone estrogen .

Mode of Action

This compound acts as a Selective Estrogen Receptor Modulator (SERM) . It binds to the estrogen receptor, modulating its activity . It also acts as a potent Hsp90 activator and enhances the Hsp90 molecular chaperone ATPase activity .

Biochemical Pathways

Upon binding to the estrogen receptor, this compound modulates the receptor’s activity, influencing various biochemical pathways. This includes pathways involved in cell proliferation and survival, which are critical in the context of diseases like cancer .

Pharmacokinetics

The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME). It is orally active, indicating good absorption Studies have shown that it can reach the brain, indicating that it can cross the blood-brain barrier

Result of Action

The binding of this compound to the estrogen receptor can have several effects at the molecular and cellular levels. For instance, it can reduce the proliferation of certain types of cancer cells . It has also been found to decrease the level of Brain-Derived Neurotrophic Factor in the hippocampus of rats , suggesting a potential mechanism that may underlie cognitive side effects reported in patients .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other molecules that can bind to the same targets. Its efficacy can be influenced by factors such as the patient’s health status and the presence of other drugs. The stability of the compound can be affected by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Hydroxy Tamoxifen-d5 involves the incorporation of deuterium atoms into the Tamoxifen molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Hydroxy Tamoxifen-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroxy derivatives .

Scientific Research Applications

(Z)-4-Hydroxy Tamoxifen-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Tamoxifen in various chemical reactions.

    Biology: Employed in cellular and molecular biology to investigate the effects of Tamoxifen on estrogen receptors and other cellular targets.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Tamoxifen in the body.

    Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen receptors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-Hydroxy Tamoxifen-d5 is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it a valuable tool in pharmacokinetic studies and the development of new therapeutic agents .

Properties

IUPAC Name

4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(28)15-11-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZVZSFRXZGTL-FUYVPVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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